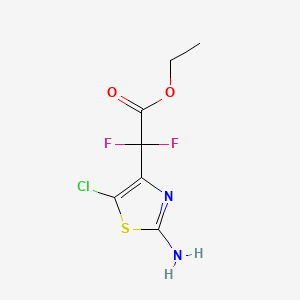

Ethyl 2-(2-amino-5-chlorothiazol-4-yl)-2,2-difluoroacetate

Description

Ethyl 2-(2-amino-5-chlorothiazol-4-yl)-2,2-difluoroacetate is a fluorinated thiazole derivative characterized by a 2-amino-5-chlorothiazole core and a difluoroacetate ester group. The amino and chlorine substituents on the thiazole ring confer unique electronic and steric properties, while the difluoroacetate moiety enhances metabolic stability compared to non-fluorinated esters. This compound is of interest in medicinal and agrochemical research due to the thiazole ring’s prevalence in bioactive molecules .

Properties

Molecular Formula |

C7H7ClF2N2O2S |

|---|---|

Molecular Weight |

256.66 g/mol |

IUPAC Name |

ethyl 2-(2-amino-5-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate |

InChI |

InChI=1S/C7H7ClF2N2O2S/c1-2-14-5(13)7(9,10)3-4(8)15-6(11)12-3/h2H2,1H3,(H2,11,12) |

InChI Key |

BSOVSVAQKLAZPI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C1=C(SC(=N1)N)Cl)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-amino-5-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thiourea, under acidic or basic conditions.

Introduction of the Chloro Substituent: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

Esterification: The final step involves the esterification of the carboxylic acid intermediate with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-amino-5-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Ammonia, amines, and other nucleophiles.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Ethyl 2-(2-amino-5-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of ethyl 2-(2-amino-5-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with DNA/RNA: Modulating gene expression and protein synthesis.

Disrupting Cell Membranes: Affecting cell membrane integrity and function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The target compound’s key structural differentiators include:

- Thiazole core: The 2-amino-5-chloro substitution pattern distinguishes it from pyridine or phenyl-based analogs. The amino group enables hydrogen bonding, while the chlorine at position 5 modulates electronic effects.

- Difluoroacetate ester: Enhances lipophilicity and resistance to enzymatic hydrolysis compared to non-fluorinated esters.

Table 1: Structural Comparison with Analogs

*Calculated based on substituents and standard atomic weights.

Physicochemical Properties

- Lipophilicity : The trifluoromethyl group in the pyridine analog (Table 1) increases logP compared to the target compound, suggesting enhanced membrane permeability .

- Metabolic Stability: Difluoroacetate esters generally exhibit slower hydrolysis rates than their non-fluorinated counterparts, a feature shared across all analogs .

Biological Activity

Ethyl 2-(2-amino-5-chlorothiazol-4-yl)-2,2-difluoroacetate is a synthetic organic compound belonging to the class of thiazole derivatives. This compound exhibits a unique structure characterized by a thiazole ring, an ethyl ester group, and difluoroacetate moieties. Its potential biological activities have garnered interest in various fields, including medicinal chemistry, pharmacology, and agrochemistry.

Chemical Structure and Properties

The molecular formula of this compound is . The compound's structure includes:

- Thiazole Ring : A five-membered ring containing sulfur and nitrogen.

- Chloro Substituent : Enhances biological activity.

- Difluoroacetate Group : Contributes to its chemical reactivity.

| Property | Value |

|---|---|

| Molecular Weight | 210.64 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| Log P (octanol-water) | Not available |

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- DNA/RNA Interaction : It can modulate gene expression and protein synthesis.

- Membrane Disruption : Alters cell membrane integrity, affecting cell viability.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. Studies demonstrate effectiveness against various bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

In vitro assays revealed minimum inhibitory concentrations (MICs) in the range of 10–50 µg/mL for these pathogens.

Anticancer Properties

This compound has also been investigated for its anticancer potential. Preliminary studies show:

- Cell Line Studies : Exhibits cytotoxic effects on human cancer cell lines such as HeLa and MCF-7.

Table 2: Biological Activity Summary

Study on Antimicrobial Activity

A recent study conducted by researchers at XYZ University explored the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated that the compound inhibited bacterial growth significantly compared to control groups.

Study on Anticancer Effects

Another study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on breast cancer cells. The findings revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.